[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(3-methylphenyl)pyrrolidin-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated aromatic derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activity.
Uniqueness:
- The presence of the 3-methylphenyl group in [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol imparts unique steric and electronic properties, influencing its reactivity and interactions.
- The methanol group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[3-(3-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(7-10)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3 |
InChI Key |
NKIFELUOHXSNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNC2)CO |
Origin of Product |
United States |
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